molecular formula C16H17N5O3S B11253548 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11253548
M. Wt: 359.4 g/mol
InChI Key: ZEZKTIDCTREOKN-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a triazolothiazole ring, and a pyrrolidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a synthetic intermediate in the development of new drugs.

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an acid hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide, followed by cyclization with hydrazine hydrate to form the triazolothiazole ring . The final step involves coupling the triazolothiazole intermediate with a methoxyphenyl-substituted pyrrolidine carboxamide under appropriate reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Cyclization: The triazolothiazole ring can participate in cyclization reactions to form various fused ring systems under specific conditions.

Scientific Research Applications

1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-5-OXO-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolothiazole ring is known to bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with DNA or RNA, affecting cellular processes and leading to its pharmacological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17N5O3S/c1-24-12-4-2-11(3-5-12)21-9-10(8-13(21)22)14(23)17-15-18-19-16-20(15)6-7-25-16/h2-5,10H,6-9H2,1H3,(H,17,18,23)

InChI Key

ZEZKTIDCTREOKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C4N3CCS4

Origin of Product

United States

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